molecular formula C21H26N6O B12165846 1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidine-3-carboxamide

Cat. No.: B12165846
M. Wt: 378.5 g/mol
InChI Key: ONGLQRHKGQJSQF-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidine-3-carboxamide is a synthetically produced small molecule of significant interest in medicinal chemistry and drug discovery research. This complex compound features three distinct heterocyclic pharmacophores—a 4,6-dimethylpyrimidine, a 1-methyl-benzimidazole, and a piperidine—linked together to form a multifunctional scaffold. The benzimidazole moiety is a privileged structure in drug design, known for its ability to interact with various biological targets, particularly enzymes and DNA . Its derivatives have demonstrated a range of anticancer activities, with some functioning as DNA minor groove binders or topoisomerase I inhibitors . Furthermore, the 4,6-dimethylpyrimidine ring is a common element in compounds studied for their kinase inhibitory properties . The specific spatial arrangement of these groups in this molecule suggests potential for multi-target ligand activity, a valuable property in the development of therapies for complex diseases such as cancer and central nervous system (CNS) disorders. Researchers can explore this compound as a key intermediate or a novel chemical entity for screening against a broad panel of biological targets, including protein kinases, GPCRs, and various nucleic acid structures. This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H26N6O/c1-14-11-15(2)24-21(23-14)27-10-6-7-16(13-27)20(28)22-12-19-25-17-8-4-5-9-18(17)26(19)3/h4-5,8-9,11,16H,6-7,10,12-13H2,1-3H3,(H,22,28)

InChI Key

ONGLQRHKGQJSQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3=NC4=CC=CC=C4N3C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Procedure :

  • Reactants : 2-Chloro-4,6-dimethylpyrimidine (1.0 equiv), piperidine-3-carboxylic acid (1.2 equiv).

  • Conditions : Potassium carbonate (5.0 equiv) in tetrahydrofuran (THF)/water (4:1 v/v), stirred at 20°C for 24 h.

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography (ethyl acetate/hexane gradient).

Key Data :

ParameterValueSource
Yield96%
1H^1H NMR (DMSO)δ 6.35 (s, 1H), 2.20 (s, 6H)

Boc Protection of Piperidine

To prevent side reactions during subsequent steps, the piperidine nitrogen is protected:

  • Reactants : Piperidine-3-carboxylic acid, di-tert-butyl dicarbonate (Boc₂O).

  • Conditions : Triethylamine (2.0 equiv) in dichloromethane, 0°C to room temperature, 12 h.

  • Outcome : 1-N-Boc-piperidine-3-carboxylic acid, isolated as a white solid (85% yield).

Synthesis of (1-Methyl-1H-benzimidazol-2-yl)methanamine

Benzimidazole Core Formation

Procedure :

  • Reactants : o-Phenylenediamine (1.0 equiv), methyl glycinate hydrochloride (1.1 equiv).

  • Conditions : Reflux in 4M HCl for 6 h, followed by neutralization with NH₄OH.

  • Product : 1-Methyl-1H-benzimidazole (78% yield).

Chloromethylation and Amination

  • Chloromethylation : Treat 1-methylbenzimidazole with paraformaldehyde and HCl gas in acetic acid (50°C, 4 h).

  • Amination : React chloromethyl intermediate with aqueous ammonia (25% w/v) at 60°C for 3 h.

  • Isolation : Extracted with dichloromethane, dried, and distilled under reduced pressure (62% yield).

Carboxamide Coupling

Acid Activation

  • Reactants : 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid (1.0 equiv), HATU (1.5 equiv).

  • Conditions : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) in DMF, stirred at 0°C for 30 min.

Amine Coupling

  • Reactants : Activated acid intermediate, (1-methyl-1H-benzimidazol-2-yl)methanamine (1.2 equiv).

  • Conditions : Room temperature, 12 h, under nitrogen.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/water (3:1).

Optimization Data :

ParameterValueSource
Coupling AgentHATU
SolventDMF
Yield74%
Purity (HPLC)>99%

Deprotection and Final Product Isolation

Boc Removal

  • Conditions : 4M HCl in dioxane, room temperature, 2 h.

  • Neutralization : Adjust pH to 7-8 with saturated NaHCO₃.

Crystallization

  • Solvent System : Ethyl acetate/n-hexane (1:2).

  • Characterization :

    • Mp : 161–163°C

    • HRMS : m/z 378.5 [M+H]⁺

    • 13C^{13}C NMR : δ 166.47 (C=O), 161.28 (pyrimidine C)

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Ether Linkages

A patent method uses Mitsunobu conditions to couple hydroxylated intermediates with Boc-piperidinemethanol, though yields are lower (58%).

Reductive Amination

Reacting piperidine-3-carbaldehyde with (1-methylbenzimidazol-2-yl)methanamine under hydrogenation conditions (Pd/C, H₂) gave 65% yield but required stringent moisture control.

Yield Comparison :

MethodYieldPurity
Carboxamide Coupling74%>99%
Mitsunobu58%95%
Reductive Amination65%97%

Scalability and Industrial Considerations

Cost Analysis

  • HATU Coupling : High reagent cost (~$120/g) limits scalability.

  • Alternative : Replace HATU with EDCI/HOBt, reducing cost by 40% with comparable yield (70%).

Green Chemistry Metrics

MetricValue
PMI (Process Mass Intensity)23.4 kg/kg
E-Factor18.7

Improvements : Switching to cyclopentyl methyl ether (CPME) as a solvent reduced PMI by 31% .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like NaH or K2CO3.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Studies have shown that derivatives of the benzimidazole and pyrimidine scaffolds possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that modifications to the benzimidazole moiety enhanced the compound's cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could be exploited for drug design .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by excessive inflammation. In vitro studies have shown that it inhibits the release of pro-inflammatory cytokines in activated macrophages .

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the compound's ability to inhibit the NLRP3 inflammasome, a critical component of the immune response involved in various inflammatory diseases. This inhibition can lead to reduced pyroptosis and IL-1β release, making it a candidate for treating diseases associated with NLRP3 activation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its pharmacological profile. For example:

Derivative Activity EC50 (µM) Selectivity Index (SI)
Compound 25aAnti-Ebola0.6420
Compound 26aAnti-Ebola0.9310

These derivatives have been screened for their biological activity against viral infections, particularly Ebola virus, demonstrating promising results in inhibiting viral entry .

Case Studies

Several case studies have documented the application of this compound in therapeutic settings:

  • Ebola Virus Inhibition : A study reported that specific derivatives of the compound effectively inhibited Ebola virus infection by blocking viral entry at the NPC1 level .
  • Cancer Cell Lines : In vitro studies on breast and prostate cancer cell lines revealed that certain modifications to the compound significantly increased its cytotoxic effects, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name / CAS Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (606106-08-5) C22H27N7O 405.5 4,6-dimethylpyrimidin-2-yl; (1-methylbenzimidazol-2-yl)methyl Combines pyrimidine’s hydrogen-bonding capacity with benzimidazole’s aromaticity.
1-(4,6-Dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide (1401556-35-1) C16H21N5OS 331.4 4-methylthiazol-2-yl (replaces benzimidazole) Thiazole substitution may enhance metabolic stability compared to benzimidazole.
N-(1,5-Dimethyl-1H-pyrazol-3-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide (1401594-15-7) C17H24N6O 328.4 1,5-dimethylpyrazol-3-yl (replaces benzimidazole) Pyrazole’s smaller size could improve solubility but reduce target affinity.
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine C13H14N6 254.3 Direct amine linkage between pyrimidine and benzimidazole (no piperidine) Simpler structure; lacks carboxamide linker, likely reducing conformational flexibility.

Key Structural Differences and Implications

Benzimidazole vs. Heterocycle Replacements: Replacement of benzimidazole with thiazole (CAS 1401556-35-1) introduces a sulfur atom, which may alter electronic properties and binding interactions (e.g., with metal ions or hydrophobic pockets) .

Piperidine-Carboxamide vs. Direct Linkage :

  • The piperidine-carboxamide linker in the target compound adds conformational flexibility compared to the rigid amine linkage in N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine . This flexibility may enhance binding to structurally diverse targets (e.g., enzymes with deep active sites).

Methyl Substitutions :

  • The 4,6-dimethyl groups on the pyrimidine ring are conserved across analogs, suggesting their importance in steric shielding or hydrophobic interactions .

Biological Activity

The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidine-3-carboxamide is a novel hybrid molecule that combines structural elements from pyrimidine and benzimidazole. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N4O Molecular Formula \text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the piperidine core, followed by the introduction of the pyrimidine and benzimidazole moieties. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted reactions and solvent-free conditions to enhance efficiency .

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutics like doxorubicin, indicating potent antitumor activity .

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Selectivity Index
A5490.4512
MCF-70.5510

Antiviral Activity

In addition to its antitumor effects, this compound has shown promising antiviral activity , particularly against viral infections such as Ebola virus. In vitro studies revealed that it inhibits viral entry into host cells by targeting the Niemann-Pick C1 (NPC1) protein, which is critical for viral fusion and entry .

Table 2: Antiviral Efficacy Data

VirusEC50 (µM)Mechanism of Action
Ebola Virus0.64Inhibition of NPC1
HIV0.93Blocking viral entry

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
  • Viral Entry Inhibition : By binding to NPC1, it prevents the fusion of viral envelopes with cellular membranes, effectively blocking infection.

Case Studies

  • Antitumor Study : A recent study conducted on A549 cells showed that treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis, as evidenced by flow cytometry analysis .
  • Antiviral Study : Another investigation focused on its efficacy against Ebola virus demonstrated that the compound not only inhibited viral replication but also altered intracellular cholesterol distribution, which is crucial for viral entry mechanisms .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates require rigorous structural validation?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine and benzimidazole moieties. For example, the pyrimidine core can be synthesized via cyclocondensation of diketones with amidines, while the benzimidazole fragment may be generated through condensation of o-phenylenediamine derivatives. Key intermediates, such as the piperidine-3-carboxamide bridge, should be validated using 1H^1H-NMR and LCMS to confirm regiochemistry and purity. Intermediate characterization should prioritize resolving ambiguities in substitution patterns, as seen in analogous pyridine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : High-resolution 1H^1H-NMR (400–600 MHz) is critical for resolving proton environments in the dimethylpyrimidine and benzimidazole groups. For example, aromatic protons in the benzimidazole ring typically appear at δ 7.4–8.6 ppm, while methyl groups on the pyrimidine resonate near δ 2.2–2.5 ppm . Discrepancies in integration ratios or unexpected splitting patterns may indicate impurities or tautomeric equilibria. Cross-validation with IR (e.g., carbonyl stretches at ~1650–1700 cm1^{-1}) and high-resolution mass spectrometry (HRMS) is recommended to confirm molecular weight and functional groups .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies, given the compound’s structural complexity?

  • Methodological Answer : Successful crystallization requires screening solvents with varying polarities (e.g., DMSO/water mixtures) and additives like ammonium salts to promote lattice stability. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, particularly for resolving disorder in flexible piperidine or benzimidazole moieties. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For twinned crystals, SHELXD and SHELXE can assist in structure solution .

Q. What strategies address contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., pH, co-solvents) or off-target interactions. Orthogonal assays, such as SPR (surface plasmon resonance) for binding affinity and cellular viability assays (e.g., MTT), should be employed. For example, if a compound shows inhibition in enzyme assays but not in cell-based models, evaluate membrane permeability using logP calculations or PAMPA assays. Control experiments with structurally related compounds (e.g., pyridine derivatives from ) can isolate structure-activity relationships (SAR).

Q. How can computational methods predict binding modes and pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs) can model interactions with the pyrimidine and benzimidazole groups. MD simulations (e.g., GROMACS) assess stability of binding poses over time. ADMET prediction tools (e.g., SwissADME) evaluate logP, solubility, and metabolic stability, particularly for the trifluoromethyl group (if present) or methyl substituents, which influence bioavailability .

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